molecular formula C18H16F3N5O3 B3609985 5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B3609985
M. Wt: 407.3 g/mol
InChI Key: ULNIZAHAEQTKTD-UHFFFAOYSA-N
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Description

5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and bioactivity .

Properties

IUPAC Name

5-amino-1-[(4-methoxyphenyl)methyl]-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3/c1-28-13-6-2-11(3-7-13)10-26-16(22)15(24-25-26)17(27)23-12-4-8-14(9-5-12)29-18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNIZAHAEQTKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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